4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549012-32-8
VCID: VC11847187
InChI: InChI=1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
SMILES: CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F
Molecular Formula: C19H25FN6
Molecular Weight: 356.4 g/mol

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2549012-32-8

Cat. No.: VC11847187

Molecular Formula: C19H25FN6

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2549012-32-8

Specification

CAS No. 2549012-32-8
Molecular Formula C19H25FN6
Molecular Weight 356.4 g/mol
IUPAC Name 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
Standard InChI Key VSLQHQNGUJKKDS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F
Canonical SMILES CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (IUPAC name) . Its molecular formula, C₁₉H₂₅FN₆, corresponds to a molecular weight of 356.4 g/mol . The structure integrates a pyrimidine core substituted with tert-butyl, cyclopropyl, and piperazine-linked fluoropyrimidine groups, creating a multi-ring system with distinct electronic and steric properties.

Structural Features and Stereochemistry

The compound’s 2D structure (Figure 1) reveals a central pyrimidine ring (position 4: tert-butyl; position 2: cyclopropyl; position 6: piperazine). The piperazine moiety bridges the central pyrimidine to a 5-fluoropyrimidine ring, introducing rotational flexibility and hydrogen-bonding potential. Computed 3D conformers suggest a planar pyrimidine core with axial orientations of the cyclopropyl and tert-butyl groups, minimizing steric clashes .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₅FN₆PubChem
Molecular Weight356.4 g/molPubChem
SMILES NotationCC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)FPubChem
InChI KeyVSLQHQNGUJKKDS-UHFFFAOYSA-NPubChem

Synthesis and Manufacturing

Table 2: Example Reaction Conditions from Analogous Syntheses

StepReactantsCatalystSolventTemperatureYield
12,4-Dichloro-5-fluoropyrimidine + Piperazine derivativePd(PPh₃)₂Cl₂THF/H₂O80°C~60%
2Intermediate + Cyclopropyl boronic esterPd(dppf)Cl₂1,4-Dioxane100°C~45%

Challenges in Optimization

Key hurdles include steric hindrance from the tert-butyl group and regioselectivity in piperazine coupling. Microwave-assisted synthesis and high-pressure conditions may improve yields, as evidenced by similar CDK inhibitor productions .

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: 3.2) predicts moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies of analogs suggest susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .

Spectroscopic Characterization

  • NMR: Predicted δ 1.35 ppm (tert-butyl, 9H), δ 1.55–1.70 ppm (cyclopropyl, 4H), δ 8.45 ppm (pyrimidine H) .

  • MS: ESI+ m/z 357.2 [M+H]⁺ .

Comparative Analysis with Structural Analogs

Impact of Heterocyclic Modifications

Replacing the 5-fluoropyrimidine with pyrazolo[3,4-d]pyrimidine (as in PubChem CID 154883298) increases molecular weight (378.5 g/mol) and alters logP (3.8), suggesting enhanced CNS penetration but reduced renal clearance .

Table 3: Analog Comparison

PropertyTarget CompoundPyrazolo[3,4-d]Pyrimidine Analog
Molecular Weight356.4 g/mol378.5 g/mol
logP (Calculated)3.23.8
Hydrogen Bond Acceptors67

Future Research Directions

  • Synthetic Optimization: Explore flow chemistry for piperazine coupling to enhance scalability.

  • In Vitro Profiling: Prioritize kinase panel screenings (e.g., CDK4/6, Aurora A) to validate target hypotheses.

  • Formulation Development: Investigate nanocrystal formulations to address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator